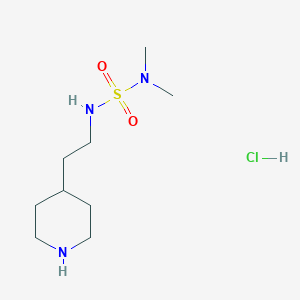

N,N-Dimethyl-N'-(2-piperidin-4-ylethyl)sulfamide hydrochloride

Description

N,N-Dimethyl-N'-(2-piperidin-4-ylethyl)sulfamide hydrochloride is a sulfamide derivative characterized by a dimethylamine group, a sulfamide (–N–SO₂–N–) backbone, and a 2-piperidin-4-ylethyl substituent. The piperidine moiety enhances its lipophilicity and bioavailability, making it a candidate for central nervous system (CNS)-targeted therapies or enzyme inhibition .

Properties

IUPAC Name |

4-[2-(dimethylsulfamoylamino)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3O2S.ClH/c1-12(2)15(13,14)11-8-5-9-3-6-10-7-4-9;/h9-11H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQSITTVEFVHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NCCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-Dimethyl-N'-(2-piperidin-4-ylethyl)sulfamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and neuropharmacological research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and therapeutic implications.

Chemical Structure and Properties

The compound features a sulfamide moiety linked to a piperidine ring, which is known for enhancing bioactivity through various mechanisms. The presence of the dimethyl group contributes to its lipophilicity, potentially influencing its pharmacokinetic properties.

1. Antimicrobial Activity

Research indicates that sulfamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial folate synthesis, a pathway critical for bacterial growth.

Table 1: Antimicrobial Activity of Sulfamide Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32 µg/mL |

| Compound B | E. coli | 16 µg/mL |

| This compound | S. aureus and E. coli | TBD |

2. Neuropharmacological Effects

The compound's piperidine structure suggests potential activity as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of Alzheimer's disease. Compounds with similar structures have been shown to possess dual inhibition properties against both AChE and butyrylcholinesterase (BuChE), leading to improved cognitive function in preclinical models .

Table 2: Inhibition Potency Against Cholinesterases

| Compound Name | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Compound C | 0.055 | 0.017 |

| This compound | TBD | TBD |

The biological activity of this compound is likely mediated through several pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cholinesterase enzymes, thereby increasing acetylcholine levels in synaptic clefts and enhancing neurotransmission.

- Antibacterial Mechanism : The sulfamide group is known to mimic para-aminobenzoic acid (PABA), disrupting folate synthesis in bacteria, which is essential for DNA synthesis.

Case Studies

- Neuroprotective Effects : In a study evaluating the neuroprotective effects of piperidine derivatives, it was found that compounds with similar structures could significantly reduce neuronal apoptosis in models of neurodegeneration .

- Antibacterial Efficacy : Another study demonstrated that a series of sulfamide derivatives exhibited potent antibacterial activity against multidrug-resistant strains, supporting the potential application of this compound in treating resistant infections .

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethyl-N'-(2-piperidin-4-ylethyl)sulfamide hydrochloride has been explored for its potential therapeutic effects, particularly as an antimicrobial agent. Research indicates that derivatives of sulfamides exhibit significant antibacterial properties, which can be attributed to their ability to inhibit bacterial growth through various mechanisms.

Case Studies

- Antibacterial Activity : A study demonstrated that Mannich bases derived from sulfamides have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating potential for development into new therapeutic agents .

- Neuroprotective Effects : Research into the neuroprotective properties of sulfamide derivatives suggests their role in modulating neuroinflammatory responses. This application is particularly relevant in the context of neurodegenerative diseases, where inflammation plays a critical role in disease progression .

Synthesis and Modification of Bioactive Compounds

The compound serves as a versatile intermediate in the synthesis of more complex bioactive molecules. The Mannich reaction, which involves the formation of tertiary amines, is a crucial step in producing compounds with enhanced pharmacological profiles.

Synthesis Pathways

| Reaction Type | Description |

|---|---|

| Mannich Reaction | Combines aldehydes with amines and active hydrogen compounds to form Mannich bases, which are essential in drug synthesis. |

| Alkylation | The introduction of alkyl groups enhances lipophilicity and biological activity of the resulting compounds. |

These synthetic strategies highlight the compound's utility in creating novel pharmaceuticals with targeted activities.

Pharmacological Studies

Pharmacological investigations into this compound have revealed its potential as a lead compound for further development.

Pharmacological Profiles

- Antimicrobial Activity : Exhibits significant inhibition against various pathogens.

- Anti-inflammatory Properties : Demonstrated ability to reduce inflammation markers in vitro.

- CNS Activity : Potential applications in treating behavioral disturbances associated with neurodegenerative diseases .

Industrial Applications

Beyond its pharmaceutical implications, this compound can also find applications in agrochemicals as plant growth regulators, showcasing its versatility across different fields.

Comparison with Similar Compounds

Key Observations:

Bioactivity: Formetanate Hydrochloride (CAS 23422-53-9) is an insecticide/acaricide, leveraging its carbamate group for acetylcholinesterase inhibition . Quinagolide HCl (CAS 87056-78-8) demonstrates dopamine receptor agonism, highlighting the pharmacological diversity of sulfamides when paired with bicyclic systems .

Physicochemical Properties :

- The 3-nitrophenyl substituent in N,N-Dimethyl-N'-(3-nitrophenyl)sulfamide (CAS 82936-48-9) introduces strong electron-withdrawing effects, reducing basicity compared to the target compound’s piperidinylethyl group, which enhances solubility in physiological pH ranges .

Synthetic Complexity :

- Macrocyclic sulfamides (e.g., those in ) require multi-step syntheses, whereas the target compound’s aliphatic piperidine substituent likely simplifies purification and scalability .

Pharmacokinetic and Toxicity Profiles

While explicit data for the target compound are absent, comparisons can be inferred:

Notes:

- Regulatory data for 4-(Diphenylmethoxy)piperidine HCl () suggest stringent handling requirements for piperidine derivatives, implying similar precautions for the target compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-Dimethyl-N'-(2-piperidin-4-ylethyl)sulfamide hydrochloride, and how is purity validated?

- Methodology : The compound is typically synthesized via sulfamoylation of piperidine derivatives. A common approach involves reacting 4-(2-aminoethyl)piperidine with dimethylsulfamoyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Post-synthesis, purification is achieved through recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or LC-MS is used to confirm purity (>98%). Structural confirmation relies on ¹H/¹³C NMR and FT-IR spectroscopy to verify sulfamide and piperidine moieties .

Q. How should researchers assess the stability of this compound under experimental storage conditions?

- Methodology : Stability studies involve:

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Hydrolytic Stability : Incubation in buffers (pH 3–9) at 25–40°C for 24–72 hours, followed by HPLC analysis to detect degradation products .

- Light Sensitivity : Exposure to UV/visible light in quartz cells, monitoring changes via UV-Vis spectroscopy.

- Storage Recommendations : Store in airtight, light-resistant containers at –20°C, desiccated. Avoid contact with strong oxidizers (e.g., peroxides) .

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

- Methodology :

- Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) for plasma/tissue homogenates.

- Quantification : LC-MS/MS using a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile). Electrospray ionization (ESI+) in MRM mode enhances sensitivity .

Q. What preliminary biological activity screens are recommended for this sulfamide derivative?

- Methodology :

- Enzyme Inhibition Assays : Test against acetylcholinesterase (Ellman’s method) or kinases (radiolabeled ATP incorporation).

- Receptor Binding Studies : Radioligand displacement assays (e.g., σ receptors, GPCRs) .

- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproduct formation?

- Methodology :

- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, stoichiometry) using a factorial design.

- Byproduct Identification : LC-MS and ²D NMR (COSY, HSQC) to trace impurities (e.g., over-sulfamoylated derivatives).

- Catalyst Screening : Evaluate palladium or enzyme-mediated coupling for regioselectivity .

Q. How to resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

- Methodology :

- Solvent Effects : Re-acquire NMR spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding impacts.

- Dynamic Effects : Variable-temperature NMR to identify conformational exchange broadening.

- Computational Validation : Compare experimental shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-311+G(d,p)) .

Q. What mechanistic approaches elucidate its biological activity at the molecular level?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., kinases, ion channels).

- Site-Directed Mutagenesis : Modify putative binding residues in recombinant enzymes to validate interactions .

- Metabolomic Profiling : UPLC-QTOF-MS to track downstream metabolic perturbations in treated cells .

Q. What are the dominant degradation pathways under accelerated stability conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to 0.1 N HCl/NaOH (hydrolysis), 3% H₂O₂ (oxidation), and UV light (photolysis).

- Degradant Identification : HRMS and MS/MS fragmentation to characterize products (e.g., sulfonic acid derivatives from oxidation) .

- Kinetic Modeling : Arrhenius plots to extrapolate shelf-life under standard storage conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.